![molecular formula C15H19FN2 B1609666 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole CAS No. 224048-17-3](/img/structure/B1609666.png)
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole
Overview
Description
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a cyclohexyl group at position 1, an ethyl group at position 3, and a fluorine atom at position 6 on the indazole ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives via consecutive formation of C–N and N–N bonds . Transition metal-catalyzed reactions and reductive cyclization reactions are also employed in the synthesis of indazoles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles replace the fluorine atom under suitable conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H19FN2
- Molecular Weight : 246.32 g/mol
- CAS Number : 224048-17-3
- IUPAC Name : 1-cyclohexyl-3-ethyl-6-fluoroindazole
The compound features a cyclohexyl group at position 1, an ethyl group at position 3, and a fluorine atom at position 6 on the indazole ring. These structural characteristics contribute to its chemical reactivity and biological activity.
Scientific Research Applications
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole has a wide range of applications across different scientific disciplines:
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. It can be utilized in developing new synthetic methodologies, particularly in organic chemistry.
Biology
- Biological Activity : Research indicates that this compound may exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of indazole can inhibit tumor growth by targeting specific kinases involved in cell cycle regulation. For example, compounds derived from this scaffold have demonstrated potent inhibitory effects against Polo-like kinase 4 (PLK4) .
- Antimicrobial Properties : The compound has been evaluated for its efficacy against certain microbial strains, indicating potential use as an antimicrobial agent .
Medicine
- Therapeutic Potential : Ongoing research is exploring the use of this compound as a therapeutic agent for various diseases. Its interaction with specific molecular targets suggests it could play a role in treating conditions such as cancer and neurodegenerative diseases.
Case Studies on Antitumor Efficacy
Recent studies have focused on the antitumor properties of indazole derivatives, including this compound. In preclinical models, certain derivatives have shown significant inhibition of tumor growth across various cancer cell lines. For instance, a derivative demonstrated single-digit nanomolar IC50 values against PLK4, highlighting its potential as an effective cancer therapeutic .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be compared with other similar compounds, such as:
- 1-Cyclohexyl-3-ethyl-5-fluoro-1H-indazole
- 1-Cyclohexyl-3-ethyl-7-fluoro-1H-indazole
- 1-Cyclohexyl-3-ethyl-6-chloro-1H-indazole
These compounds share structural similarities but differ in the position or nature of the substituents on the indazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique structural features, including a cyclohexyl group at position 1, an ethyl group at position 3, and a fluorine atom at position 6. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C15H19FN2
- Molecular Weight : 246.32 g/mol
- CAS Number : 224048-17-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may exert its effects by binding to various enzymes or receptors, thereby modulating their activity. This compound has been explored for its potential as:
- Anticancer Agent : The compound has shown promise in inhibiting tumor growth in preclinical models.
- Antimicrobial Activity : Research indicates potential efficacy against certain microbial strains.
Antitumor Activity
Recent studies have highlighted the antitumor properties of indazole derivatives, including this compound. For instance, compounds derived from indazole scaffolds have been evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4), which is critical in cell cycle regulation. One study indicated that certain derivatives exhibited single-digit nanomolar IC50 values against PLK4, demonstrating their potential as effective cancer therapeutics .
Anticholinesterase Activity
The compound has been identified as a bioisostere for catechol-containing compounds known for their anticholinesterase activity. This mechanism involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can be beneficial in treating conditions like Alzheimer's disease and other cognitive impairments .
Table: Summary of Biological Activities
Activity Type | Mechanism/Target | References |
---|---|---|
Antitumor | Inhibition of PLK4 | |
Anticholinesterase | Inhibition of acetylcholinesterase | |
Antimicrobial | Interaction with microbial targets |
Case Study: Antitumor Efficacy
In a preclinical study, derivatives based on the indazole framework were synthesized and evaluated for their activity against various cancer cell lines. One notable derivative demonstrated significant inhibition of tumor growth in mouse models, suggesting that modifications to the indazole structure can enhance anticancer efficacy .
Properties
IUPAC Name |
1-cyclohexyl-3-ethyl-6-fluoroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCMOJDLYLBPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)F)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431973 | |
Record name | 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224048-17-3 | |
Record name | 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.